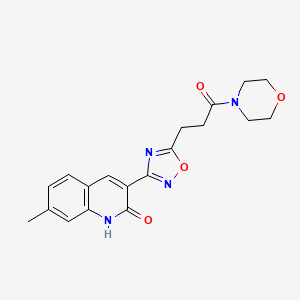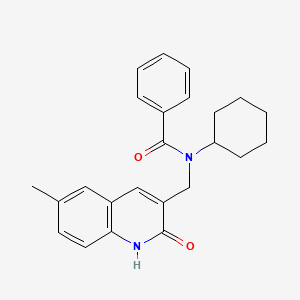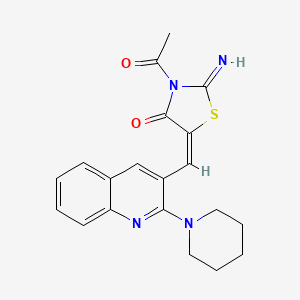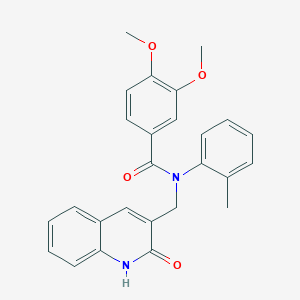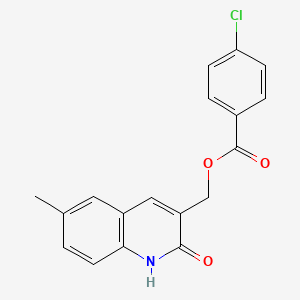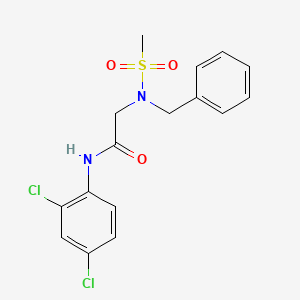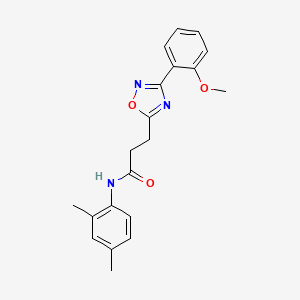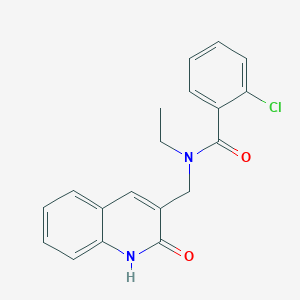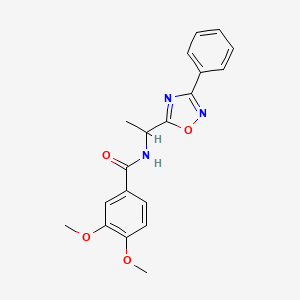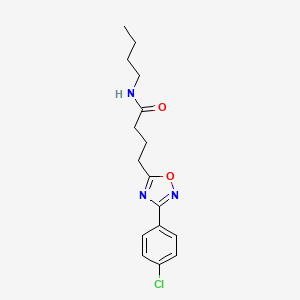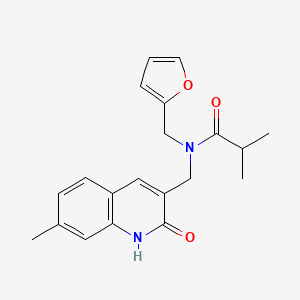![molecular formula C18H21N3O4S B7700201 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide CAS No. 769160-60-3](/img/structure/B7700201.png)
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide, also known as MSAB, is a novel small molecule inhibitor that has shown promising potential in cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of various proteins. Myristoylation is a post-translational modification that is important for the proper localization and function of many proteins, including those involved in cancer cell proliferation and survival. By inhibiting NMT, this compound disrupts the myristoylation of these proteins and leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and anti-viral effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the replication of several viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide is its specificity towards NMT, which makes it a promising candidate for cancer treatment. However, the limited solubility of this compound in aqueous solutions can be a challenge for its use in lab experiments. In addition, the lack of clinical data on this compound limits its applicability in human studies.
Direcciones Futuras
There are several future directions for the research on 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide. One direction is to further investigate the anti-inflammatory and anti-viral properties of this compound and its potential use in the treatment of inflammatory and viral diseases. Another direction is to explore the combination of this compound with other cancer drugs to enhance their efficacy. Furthermore, the development of more soluble forms of this compound can improve its use in lab experiments and clinical studies.
Métodos De Síntesis
The synthesis of 4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide involves a series of chemical reactions including the condensation of 4-aminobenzoic acid with N-methyl-2-phenylethylamine, followed by acylation with N-methylsulfonyl chloride, and finally coupling with N-(tert-butoxycarbonyl)-L-aspartic acid. The final product is obtained after deprotection and purification steps.
Aplicaciones Científicas De Investigación
4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Furthermore, this compound has been found to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer treatment.
Propiedades
IUPAC Name |
4-[[2-[methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-26(24,25)21(12-11-14-5-3-2-4-6-14)13-17(22)20-16-9-7-15(8-10-16)18(19)23/h2-10H,11-13H2,1H3,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZOJMVQZFKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

